

Application Note: Precision Synthesis of -Cyclopropylamines via Aziridine Ring Opening

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Compound of Interest

Compound Name: 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine

CAS No.: 1909309-72-3

Cat. No.: B2429712

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Strategic Overview

The cyclopropylmethyl (CPM) and

-cyclopropylamine motifs are privileged pharmacophores in modern drug discovery. The cyclopropane ring imparts unique metabolic stability (blocking

-oxidation), increases lipophilicity without significant molecular weight penalty, and induces rigid conformational constraints that can enhance potency.

While direct alkylation with (bromomethyl)cyclopropane is common, it lacks stereochemical control and limits scaffold diversity. Aziridine ring opening offers a superior, atom-economical strategy to install the cyclopropyl-amine architecture with high regio- and stereocontrol.

This guide details the methodology for the regioselective nucleophilic ring opening of 2-cyclopropylaziridines. This transformation allows for the precise "installation" of the cyclopropyl moiety adjacent to an amine center, generating

-cyclopropyl-functionalized scaffolds essential for peptidomimetics and alkaloid synthesis.

Key Mechanistic Challenges

- Regioselectivity (C2 vs. C3): The nucleophile can attack the substituted carbon (C2, electronic control) or the terminal carbon (C3, steric control).
- Homoallylic Rearrangement: The cyclopropylcarbinyl cation is prone to rearrangement into homoallylic or cyclobutyl systems under Lewis acidic conditions.
- Chemo-stability: The strain energy of the bicyclic system (aziridine + cyclopropane) makes the substrate highly reactive and prone to polymerization.

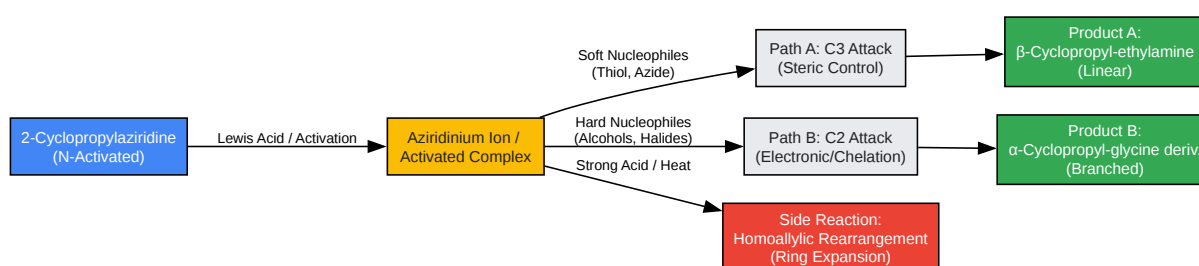
Mechanistic Pathways & Regiocontrol[1]

The outcome of the ring opening is dictated by the interplay between the N-protecting group (activating group), the nature of the nucleophile, and the catalyst.

Decision Matrix: Regioselectivity

- Path A (C3 Attack - Terminal): Favored by steric control and unactivated aziridines. Yields -amino-cyclopropanes (linear).
- Path B (C2 Attack - Internal): Favored by electronic activation (e.g., N-Tosyl, N-Acyl) and chelating catalysts. Yields -cyclopropyl-ethylamines (branched).

Diagram 1: Mechanistic Pathway & Regioselectivity



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Caption: Divergent pathways in the ring opening of 2-cyclopropylaziridines. Path A and B represent the desired regiochemical outcomes, while the Side Reaction highlights the risk of ring expansion.

Experimental Protocols

Protocol A: Regioselective Opening with Heteroatom Nucleophiles (Synthesis of α -Amino Sulfides/Azides)

Objective: Installation of the cyclopropyl-amine motif via C3-selective opening using soft nucleophiles. This method preserves the cyclopropane ring integrity.

Reagents:

- Substrate: N-Tosyl-2-cyclopropylaziridine (1.0 equiv)
- Nucleophile: Thiophenol (1.2 equiv) or TMS-Azide (1.2 equiv)
- Catalyst:
(0.1 equiv) or Zn(OTf)
- Solvent: Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

- Preparation: Flame-dry a 25 mL round-bottom flask and purge with Argon. Add N-Tosyl-2-cyclopropylaziridine (1.0 mmol) and dissolve in anhydrous DCM (5 mL).
- Activation: Cool the solution to 0°C. Add the catalyst (, 12 L) dropwise. Note: Lewis acid selection is critical; strong acids may trigger rearrangement.
- Nucleophile Addition: Add the nucleophile (e.g., Thiophenol, 1.2 mmol) slowly over 5 minutes.

- Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Quenching: Quench with saturated aqueous (5 mL).
- Workup: Extract with DCM (mL). Wash combined organics with brine, dry over , and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Expected Outcome:

- Yield: 85–95%
- Regioselectivity: >20:1 (C3 attack favored for soft nucleophiles).
- Product:
-(2-(phenylthio)-1-cyclopropylethyl)-4-methylbenzenesulfonamide (if C2 attack) or linear isomer depending on specific conditions. Validation: Verify cyclopropane ring integrity via ¹H NMR (characteristic high-field multiplets at 0.2–0.8 ppm).

Protocol B: Carbon-Carbon Bond Formation (Organocuprate Opening)

Objective: Synthesis of alkylated

-cyclopropylamines. This protocol uses organocuprates to effect C3-selective ring opening.

Reagents:

- Substrate: N-Tosyl-2-cyclopropylaziridine

- Reagent: Higher-order Cyanocuprate ()

- Solvent: THF (anhydrous)

Step-by-Step Methodology:

- Reagent Formation: In a separate flask, generate the organocuprate by adding R-Li (2.2 equiv) to CuCN (1.1 equiv) in THF at -78°C. Warm to 0°C to ensure formation, then cool back to -78°C.
- Addition: Dissolve the aziridine (1.0 equiv) in THF and add Lewis Acid (, 1.0 equiv) to the aziridine solution first. Crucial: Pre-complexation activates the aziridine.
- Reaction: Cannulate the aziridine/ mixture into the cuprate solution at -78°C. Stir for 1 hour.
- Quench: Quench with saturated (9:1) buffer to sequester copper salts.
- Purification: Standard extraction and chromatography.

Data Summary: Nucleophile Regioselectivity Trends

Nucleophile Class	Reagent Example	Major Site of Attack	Product Type	Yield (Typical)
Halides	,	C2 (Substituted)	-Halo-amine	80-90%
Hydrides		C3 (Terminal)	Ethylamine deriv.	75-85%
Soft Heteroatoms	,	C3 (Terminal)	Linear amine	85-95%
Organocuprates		C3 (Terminal)	Alkylated amine	60-80%

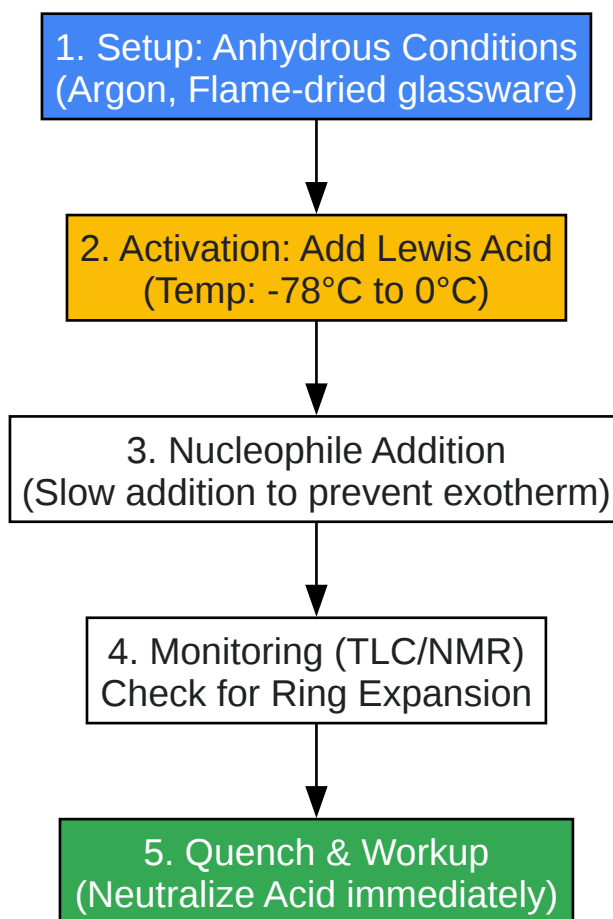
Troubleshooting & Critical Control Points

Preventing Homoallylic Rearrangement

The most common failure mode is the opening of the cyclopropane ring to form a homoallylic alkene (A) or a cyclobutane (B).

- Cause: Formation of a discrete carbocation at the cyclopropylcarbinyl position (C2) without immediate nucleophilic trapping.
- Solution:
 - Solvent Polarity: Use non-polar solvents (DCM, Toluene) to destabilize the cationic transition state.
 - Nucleophile Concentration: Maintain high local concentration of the nucleophile.
 - Temperature: Keep reactions C during the activation step.
 - Catalyst: Avoid harsh Lewis acids (e.g., ,). Prefer mild activators like or Yb(OTf).

Diagram 2: Experimental Workflow



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Caption: Standardized workflow for handling activated aziridine ring openings to ensure safety and reproducibility.

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